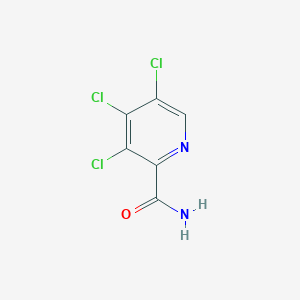

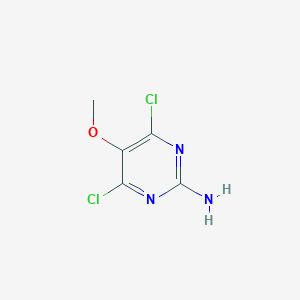

4,6-Dichloro-5-methoxypyrimidin-2-amine

Übersicht

Beschreibung

4,6-Dichloro-5-methoxypyrimidin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a white to yellow solid .

Molecular Structure Analysis

The molecule of the title compound is close to being planar, apart from the C atom of the methoxy group, which deviates by 1.082 (2) Å from the mean plane of the other atoms .Physical And Chemical Properties Analysis

4,6-Dichloro-5-methoxypyrimidin-2-amine has a molecular weight of 194.02 . It is a white to yellow solid . The ChemSpider database provides additional properties such as density (1.4±0.1 g/cm³), boiling point (257.8±35.0 °C at 760 mmHg), and flash point (109.7±25.9 °C) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

“4,6-Dichloro-5-methoxypyrimidin-2-amine” is a type of diazine, specifically a pyrimidine . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are considered a “privileged scaffold” and their derivatives gain wide interest due to plentiful biological activities reported over the years .

Application

Pyrimidine derivatives, including “4,6-Dichloro-5-methoxypyrimidin-2-amine”, are used in the synthesis of a wide range of pharmacologically active compounds . These compounds have been reported to exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Results or Outcomes

The results or outcomes of using “4,6-Dichloro-5-methoxypyrimidin-2-amine” in the synthesis of pharmacologically active compounds are diverse, as these compounds have a wide range of biological activities. For example, some pyrimidine-based drugs are well-established treatments for leukemia . Other biological activities of these compounds include antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Crystallography

“4,6-Dichloro-5-methoxypyrimidin-2-amine” is used in the field of crystallography .

Application

The crystal structure of this compound has been studied and reported . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties, such as solubility, stability, and reactivity .

Method of Application

The crystal structure was determined using X-ray diffraction techniques . The compound was crystallized, and the resulting crystals were analyzed using an X-ray diffractometer .

Results or Outcomes

The crystal structure of “4,6-Dichloro-5-methoxypyrimidin-2-amine” was successfully determined . The compound crystallizes in the monoclinic space group P2_1/n .

Organic Synthesis

“4,6-Dichloro-5-methoxypyrimidin-2-amine” is used as a starting material in the synthesis of various organic compounds .

Application

This compound is used in the synthesis of decorated six-membered heterocycles . These heterocycles are important structures in many natural products and pharmaceuticals .

Method of Application

The synthesis involves various organic reactions, including nucleophilic substitutions and condensations . The specific procedures would depend on the target compound .

Results or Outcomes

The use of “4,6-Dichloro-5-methoxypyrimidin-2-amine” in organic synthesis allows for the production of a wide range of decorated six-membered heterocycles . These heterocycles have potential applications in medicinal chemistry and drug discovery .

Material Science

“4,6-Dichloro-5-methoxypyrimidin-2-amine” is used in the field of material science .

Application

This compound is used in the synthesis of various materials . The specific materials and their applications would depend on the other components used in the synthesis .

Method of Application

The synthesis involves various chemical reactions, including nucleophilic substitutions and condensations . The specific procedures would depend on the target material .

Results or Outcomes

The use of “4,6-Dichloro-5-methoxypyrimidin-2-amine” in material science allows for the production of a wide range of materials with diverse properties . These materials have potential applications in various fields, including electronics, photonics, and energy storage .

Synthetic Chemistry

“4,6-Dichloro-5-methoxypyrimidin-2-amine” is used as a starting material in the synthesis of various organic compounds .

Application

This compound is used in the synthesis of decorated six-membered heterocycles . These heterocycles are important structures in many natural products and pharmaceuticals .

Method of Application

The synthesis involves various organic reactions, including nucleophilic substitutions and condensations . The specific procedures would depend on the target compound .

Results or Outcomes

The use of “4,6-Dichloro-5-methoxypyrimidin-2-amine” in organic synthesis allows for the production of a wide range of decorated six-membered heterocycles . These heterocycles have potential applications in medicinal chemistry and drug discovery .

Safety And Hazards

Eigenschaften

IUPAC Name |

4,6-dichloro-5-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPXRPSGMWLORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280931 | |

| Record name | 4,6-Dichloro-5-methoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-methoxypyrimidin-2-amine | |

CAS RN |

13428-25-6 | |

| Record name | 4,6-Dichloro-5-methoxy-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13428-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-methoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)